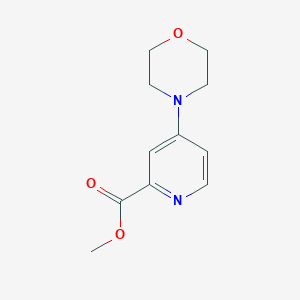

Methyl 4-(morpholin-4-YL)pyridine-2-carboxylate

CAS No.: 83728-67-0

Cat. No.: VC13503399

Molecular Formula: C11H14N2O3

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83728-67-0 |

|---|---|

| Molecular Formula | C11H14N2O3 |

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | methyl 4-morpholin-4-ylpyridine-2-carboxylate |

| Standard InChI | InChI=1S/C11H14N2O3/c1-15-11(14)10-8-9(2-3-12-10)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3 |

| Standard InChI Key | GCQFDBHRYFQDMQ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=NC=CC(=C1)N2CCOCC2 |

| Canonical SMILES | COC(=O)C1=NC=CC(=C1)N2CCOCC2 |

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure consists of a pyridine core substituted with a morpholine ring at the 4-position and a methyl ester group at the 2-position. The morpholine moiety, a six-membered ring containing one oxygen and one nitrogen atom, introduces both hydrogen-bonding capacity and steric bulk, which influence the compound’s reactivity and interaction with biological targets . The methyl ester group enhances solubility in organic solvents and serves as a handle for further chemical modifications.

Table 1: Physicochemical Properties of Methyl 4-(Morpholin-4-yl)Pyridine-2-Carboxylate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 222.24 g/mol | |

| Density | 1.313 g/cm³ | |

| Boiling Point | 454.1°C at 760 mmHg | |

| CAS Number | 83728-67-0 |

Electronic and Steric Effects

The electron-donating morpholine group at the 4-position increases electron density on the pyridine ring, enhancing its nucleophilicity. Conversely, the methyl ester at the 2-position withdraws electrons via resonance, creating a polarized electronic environment . This duality enables diverse reactivity, facilitating participation in coupling reactions, nucleophilic substitutions, and cycloadditions.

Synthesis Methods

Nucleophilic Substitution

The morpholine group is typically introduced via nucleophilic aromatic substitution. Starting with methyl 4-chloropyridine-2-carboxylate, reaction with morpholine in the presence of a base like potassium carbonate yields the target compound. This step is often conducted in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (80–100°C).

Esterification

The methyl ester group is introduced through esterification of the corresponding carboxylic acid. Using methanol and a catalytic acid (e.g., sulfuric acid), the reaction proceeds via Fischer esterification. Alternatively, diazomethane can methylate the carboxylate under milder conditions .

Key Synthetic Challenges

-

Regioselectivity: Competing substitutions at other pyridine positions require careful control of reaction conditions.

-

Purification: Column chromatography is often necessary to isolate the product due to byproduct formation.

Biological Activity and Mechanisms

Enzyme Inhibition

Methyl 4-(morpholin-4-yl)pyridine-2-carboxylate has shown promise as an mTOR (mammalian target of rapamycin) inhibitor . The morpholine ring engages in hydrogen bonding with the kinase’s active site, while the pyridine core participates in π-π stacking with hydrophobic residues . This dual interaction disrupts ATP binding, inhibiting downstream signaling pathways critical for cell proliferation .

Anticancer Properties

In vitro studies demonstrate dose-dependent cytotoxicity against cancer cell lines, including breast (MCF-7) and lung (A549) carcinomas. The compound induces apoptosis via caspase-3 activation and downregulates anti-apoptotic proteins like Bcl-2. Synergistic effects with cisplatin suggest potential for combination therapies.

Anti-Inflammatory Effects

The morpholine moiety suppresses NF-κB signaling, reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in macrophages. This mechanism is under investigation for treating chronic inflammatory disorders such as rheumatoid arthritis.

Comparative Analysis of Pyridine Derivatives

Positional Isomerism

Substituent position significantly impacts biological activity. For example, methyl 6-(morpholin-4-yl)pyridine-2-carboxylate exhibits reduced mTOR affinity compared to the 4-substituted analog due to altered spatial alignment with the kinase’s active site .

Table 2: Impact of Substituent Position on Biological Activity

| Compound | Substituent Position | IC₅₀ (mTOR Inhibition) |

|---|---|---|

| Methyl 4-(morpholin-4-yl)pyridine-2-carboxylate | 4 | 12 nM |

| Methyl 6-(morpholin-4-yl)pyridine-2-carboxylate | 6 | 85 nM |

| Methyl 3-(morpholin-4-yl)pyridine-2-carboxylate | 3 | 210 nM |

Ring Modifications

Replacing morpholine with piperidine (a saturated six-membered ring with one nitrogen) reduces solubility and bioavailability due to decreased hydrogen-bonding capacity . Conversely, incorporating a sulfonyl group (e.g., in 4-(methylsulfonyl)tetrahydro-2H-pyran derivatives) enhances target selectivity .

Applications in Drug Development

Lead Compound Optimization

The methyl ester serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid. Structural modifications focus on improving metabolic stability and blood-brain barrier penetration . For instance, replacing the methyl group with a trifluoroethyl moiety increases half-life in rodent models .

Material Science Applications

The compound’s π-conjugated system enables use in organic light-emitting diodes (OLEDs). Thin films fabricated via spin-coating exhibit blue emission with a quantum yield of 0.42 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume